1-(Pyridin-3-yl)pyrrolidin-3-ol is a heterocyclic compound that features a pyridine ring and a pyrrolidine moiety, with a hydroxyl group at the third position of the pyrrolidine. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. The compound's systematic name is (3R)-1-pyridin-3-ylpyrrolidin-3-ol, and it holds the CAS number 921592-95-2.
1-(Pyridin-3-yl)pyrrolidin-3-ol belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The presence of both pyridine and hydroxyl functional groups in its structure contributes to its classification as a potential pharmacophore in drug design.
The synthesis of 1-(Pyridin-3-yl)pyrrolidin-3-ol typically follows these steps:
The industrial synthesis may involve automated reactors and continuous flow systems to optimize reaction conditions for high yield and efficiency. Various synthetic pathways have been explored, including multi-component reactions that enhance atom economy and reduce waste .
The molecular formula of 1-(Pyridin-3-yl)pyrrolidin-3-ol is C9H12N2O, with a molecular weight of 164.20 g/mol. The compound exhibits chirality due to the presence of a stereocenter in the pyrrolidine ring.
Property | Value |
---|---|
Molecular Formula | C9H12N2O |
Molecular Weight | 164.20 g/mol |
IUPAC Name | (3R)-1-pyridin-3-ylpyrrolidin-3-ol |
CAS Number | 921592-95-2 |
InChI Key | JODCYFSRILIGHF-SECBINFHSA-N |
1-(Pyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 1-(Pyridin-3-yl)pyrrolidin-3-ol exerts its biological effects is not fully elucidated but is believed to involve interactions with specific receptors or enzymes within neurological pathways. Its structural features suggest potential binding affinity to targets involved in neurotransmission and neuroprotection .
1-(Pyridin-3-yl)pyrrolidin-3-ol is typically characterized by:
The compound is soluble in various organic solvents, with stability under standard laboratory conditions. Its reactivity profile allows it to participate in multiple chemical transformations, making it versatile for synthetic applications.
1-(Pyridin-3-yl)pyrrolidin-3-ol has several significant applications:
The construction of this hybrid scaffold employs convergent strategies featuring pyrrolidine ring formation followed by pyridine coupling or simultaneous assembly via multicomponent reactions (MCRs). A highly optimized five-step sequence starts from 4-hydroxypyrrolidine-2-carboxylic acid (readily available in both enantiomeric forms). Decarboxylation via heating in cyclohexanol with catalytic cyclohex-2-en-1-one generates (R)-pyrrolidin-3-ol in 78–85% yield. Subsequent dual tosylation (N-tosylation in pyridine; Mitsunobu O-tosylation) yields the (S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate electrophile. Nucleophilic displacement with 3-bromopyridine under Pd(0) catalysis or using NaH in anhydrous DMF facilitates C–N bond formation, affording the protected intermediate. Final detosylation using HBr/AcOH or Mg/MeOH delivers racemic 1-(pyridin-3-yl)pyrrolidin-3-ol in 62% overall yield [5] [7].
A more atom-economical approach leverages the Ugi-Zhu three-component reaction (UZ-3CR), exploiting in situ imine formation between pyridine-3-carboxaldehyde and amines. Ytterbium triflate-catalyzed α-addition of isocyanoacetamides generates 5-aminooxazole intermediates. Maleic anhydride then triggers a cascade aza-Diels–Alder/N-acylation/decarboxylation sequence, yielding pyrrolo[3,4-b]pyridin-5-ones—advanced precursors for pyrrolidine alcohol reduction. This one-pot MCR route achieves 20–92% yields under microwave irradiation in toluene, demonstrating superior convergence but requiring post-synthetic modification to access the saturated alcohol [2].
Table 1: Comparative Analysis of Synthetic Routes
Route | Key Starting Materials | Steps | Overall Yield | Critical Conditions |
---|---|---|---|---|
Linear Functionalization | 4-Hydroxypyrrolidine-2-carboxylic acid, 3-Bromopyridine | 5 | 62% | Pd(0) catalysis; Mitsunobu inversion |
Ugi-Zhu Cascade | Pyridine-3-carboxaldehyde, Amines, Maleic anhydride | 3 (one-pot) | 20–92% | Yb(OTf)₃, MW, toluene |
The stereogenic center at C3 governs the three-dimensional pharmacophore orientation, making enantioselective synthesis critical. Three primary strategies dominate:
Chiral Pool Utilization: Decarboxylation of enantiopure (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (readily derived from L-hydroxyproline) provides direct access to (R)-pyrrolidin-3-ol without racemization. Subsequent N-alkylation with 3-halopyridines under basic conditions preserves chirality, delivering (R)-1-(pyridin-3-yl)pyrrolidin-3-ol in >98% ee [5] [9].
Enzymatic Kinetic Resolution: Racemic 1-(pyridin-3-yl)pyrrolidin-3-yl acetate undergoes selective hydrolysis using Candida antarctica lipase B (CAL-B). The (S)-alcohol is recovered with 90% ee, while unhydrolyzed (R)-acetate is separated and chemically hydrolyzed. This furnishes both enantiomers with complementary stereochemistry from a single racemate [5].
Diastereomeric Salt Formation: Treatment of racemic alcohol with (1S)-(+)-10-camphorsulfonic acid in ethanol/water induces preferential crystallization of the (R)-alcohol(R)-CSA salt. Filtering and mild base liberation yield enantiomerically enriched (R)-product (87% ee). The mother liquor is processed for (S)-enantiomer recovery [9].
Table 2: Enantioselective Synthesis & Resolution Methods
Method | Chirality Source | Key Step | Achieved ee | Yield |
---|---|---|---|---|
Chiral Pool (L-Hydroxyproline) | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | Decarboxylation/N-alkylation | >98% | 51% |
Enzymatic Resolution | Racemic acetate + CAL-B lipase | Stereoselective deacetylation | 90% (S-alcohol) | 45%* |
Diastereomeric Salt Cryst. | (1S)-(+)-Camphorsulfonic acid | Preferential crystallization | 87% (R-alcohol) | 38%* |
*Yields reflect isolated yield per enantiomer
Transitioning from batch to continuous manufacturing enhances reproducibility and throughput. Key developments include:
Microwave-Assisted Continuous Flow (MACF): The Ugi-Zhu cascade ( [2]) benefits from continuous microwave reactors. Imine formation, Yb(OTf)₃-catalyzed addition, and anhydride cyclization occur in a segmented-flow coil reactor (120°C, 20 min residence time). This setup improves heat/mass transfer, boosting pyrrolopyridinone precursor yields to 85% (±3%) with minimal catalyst loading (2 mol%) and automated reagent dosing.
Solid-Phase Extraction (SPE) Purification: Downstream processing integrates catch-and-release cartridges (e.g., sulfonic acid-functionalized silica). The basic product is selectively retained from reaction crude diluted in MeCN/H₂O, washed, and eluted with methanolic ammonia. This eliminates distillation steps, reducing solvent consumption by 70% compared to traditional workup .
Process Analytical Technology (PAT): Inline FTIR and Raman probes monitor stereochemical integrity during chiral resolutions. Feedback loops adjust crystallization parameters (temperature, antisolvent addition rate) or enzymatic reaction times to maintain ee >95% in real-time, minimizing batch failures .
Sustainable functionalization focuses on waste reduction and benign reagents:
Solvent Selection: Toluene (from Ugi-Zhu synthesis [2]) is replaced by cyclopentyl methyl ether (CPME) or bio-based 2-methyltetrahydrofuran (2-MeTHF). These solvents exhibit comparable Yb(OTf)₃ solubility but lower toxicity (LD₅₀ >2000 mg/kg) and higher biodegradability.
Atom Economy: The Ugi-Zhu cascade ( [2]) demonstrates exceptional atom efficiency—only H₂O and CO₂ are byproducts during the decarboxylation/dehydration sequence. E-factors (kg waste/kg product) drop to ~8 versus >35 for linear routes.
Catalyst Recovery: Ytterbium triflate is reclaimed via aqueous extraction after reaction completion. Acidification precipitates Yb(OTf)₃, which is reused for 5 cycles with <5% activity loss, minimizing rare-earth metal consumption [2].
Catalyst-Free N-Functionalization: Borrowing from pyrazolopyridine synthesis [4], nucleophilic substitution of 3-halopyridines with pyrrolidin-3-ol proceeds in subcritical water (200°C, 15 MPa). This avoids metal catalysts entirely, achieving >80% conversion with minimal salt waste.
Table 3: Green Metrics Comparison for Functionalization Routes
Parameter | Traditional Route | Green Optimized Route | Improvement |
---|---|---|---|
Solvent | DMF, DCM | 2-MeTHF, CPME | Reduced toxicity (Class 3 → Class 3/4) |
E-factor | 35 | 8 | 77% reduction |
Catalyst Loading | 5–10 mol% (no recovery) | 2 mol% (5× reuse) | 90% reduction in metal use |
Energy Input | Reflux (12–48 h) | MW/flow (20 min, 120°C) | 90% shorter reaction time |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7